5-tert-Butylbenzo[b]thiophene
Overview
Description
5-tert-Butylbenzo[b]thiophene is a commercially available compound . It is a derivative of benzoxazole and is known for its excellent UV-Visible absorption property and outstanding fluorescent ability .
Synthesis Analysis
The synthesis of this compound can be achieved from 4-TERT-BUTYLTHIOPHENOL and Bromoacetaldehyde diethyl acetal . There are also other synthetic routes available .Molecular Structure Analysis
The molecular formula of this compound is C12H14S . Its InChI code is 1S/C12H14S/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8H,1-3H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 190.31 . Its predicted boiling point is 276.2±9.0 °C and its predicted density is 1.058±0.06 g/cm3 .Scientific Research Applications
Electroreduction and Product Formation
The electroreduction of tert-alkanecarbodithioates, including 2-bromobenzyl 2,2-dimethylpropanedithioate, leads to products like 2-tert-butylbenzo[b]thiophene. This reaction pathway indicates complex mechanisms involving cleavage of intermediates and recombination of fragments, highlighting the compound's relevance in synthetic chemistry (Voss & Dannat, 2015).
Optical and Electrochemical Properties in Organic Optoelectronics
5-tert-Butylbenzo[b]thiophene derivatives, like phenanthrodithiophene, exhibit significant photoabsorption and fluorescence properties, making them useful in organic optoelectronic devices like emitters, photosensitizers, and semiconductors (Ooyama, Enoki, Aoyama & Ohshita, 2017).
Antioxidant Profile and Redox Properties
Derivatives of this compound demonstrate interesting redox properties and antioxidant profiles. Studies have shown their capacity to inhibit lipid peroxidation and catalyze decomposition of hydrogen peroxide, suggesting potential applications in biochemistry and pharmaceutical research (Malmström, Jonsson, Cotgreave, Hammarström, Sjödin & Engman, 2001).
Synthesis of Hybrid Materials for Electronic Devices
This compound-based compounds have been utilized in the synthesis of hybrid materials, like thiophene-based hybrids, for thin-film and single-crystal transistors. These materials demonstrate varying carrier-transport properties, essential for developing advanced electronic devices (Li, Tao, Wang, He & Jiang, 2009).
C-H Bond Activation and Borylation in Catalysis
This compound derivatives are involved in C-H bond activation and borylation reactions catalyzed by iron complexes. This process is important for synthesizing aryl complexes, highlighting its significance in catalytic chemistry (Hatanaka, Ohki & Tatsumi, 2010).
Safety and Hazards
5-tert-Butylbenzo[b]thiophene is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P501, P270, P264, P301+P312+P330 .
Relevant Papers Several papers have been published on the topic of this compound and related compounds . These papers cover various aspects including synthesis, properties, and applications of these compounds.
Biochemical Analysis
Biochemical Properties
5-tert-Butylbenzo[b]thiophene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19 . These interactions can affect the metabolism of other compounds and influence various biochemical pathways. The compound’s lipophilicity, indicated by its high log P values, suggests that it can easily penetrate cell membranes and interact with intracellular targets .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cytochrome P450 enzymes can lead to altered gene expression related to detoxification processes . Additionally, its ability to permeate cell membranes allows it to affect intracellular signaling pathways, potentially leading to changes in cellular functions such as proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of other substrates . This inhibition can lead to changes in the levels of reactive oxygen species (ROS) and other metabolites, affecting cellular homeostasis. Furthermore, the compound’s interaction with these enzymes can result in changes in gene expression, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its degradation products can also have biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in enzyme activity and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites . The compound’s metabolism can also affect the overall metabolic profile of cells and tissues, highlighting its importance in biochemical studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. Its lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Additionally, the compound may interact with specific transporters and binding proteins, influencing its localization and distribution . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s biological effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this organelle . The subcellular distribution of this compound is crucial for understanding its biochemical properties and effects on cellular processes.
Properties
IUPAC Name |
5-tert-butyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14S/c1-12(2,3)10-4-5-11-9(8-10)6-7-13-11/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEDRQBNWAWCDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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